molecular formula C16H17NO2 B187696 N-(4-methoxybenzyl)-3-methylbenzamide CAS No. 5348-93-6

N-(4-methoxybenzyl)-3-methylbenzamide

Cat. No.: B187696
CAS No.: 5348-93-6
M. Wt: 255.31 g/mol
InChI Key: ICIXUCHUMIKLIC-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group linked to a 4-methoxybenzylamine moiety. The 4-methoxybenzyl group may enhance solubility and influence electronic properties, making it relevant in medicinal chemistry or catalysis.

Properties

CAS No.

5348-93-6

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methylbenzamide

InChI

InChI=1S/C16H17NO2/c1-12-4-3-5-14(10-12)16(18)17-11-13-6-8-15(19-2)9-7-13/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

ICIXUCHUMIKLIC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Table 2: Spectroscopic and Crystallographic Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹) X-ray Confirmed?
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 7.52 (s, 1H), 2.37 (s, 3H), 1.39 (s, 6H) 168.8 (C=O), 70.8 (C-OH), 24.8 (CH₃) 3340 (O-H), 1627 (C=O) Yes
N-(4-Methoxyphenyl)benzamide ~7.8 (d, Ar-H), 3.8 (s, OCH₃) 167.5 (C=O), 55.2 (OCH₃) 1650 (C=O), 1250 (C-O) No
3-Chloro-N-(4-{...}benzamide Not reported Not reported Not reported No

Key Observations :

  • The N,O-bidentate compound shows distinct ¹H NMR signals for methyl groups (δ 1.39) and hydroxyl protons (broad ~3.66 ppm) .
  • Methoxy groups (e.g., in 4-methoxybenzyl derivatives) exhibit characteristic ¹H NMR singlets near δ 3.8 and ¹³C signals at ~55 ppm .

Challenges and Limitations

  • Synthetic Complexity : Methoxybenzyl derivatives may require protective groups (e.g., PMB) to prevent undesired side reactions during synthesis.
  • Stability Issues : Hydroxy-containing analogues (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) may undergo dehydration under acidic conditions, limiting their utility in certain reactions .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 3-methylbenzoyl chloride is reacted with 4-methoxybenzylamine in dichloromethane at 0–5°C under nitrogen atmosphere. Triethylamine (3 equiv) is added to scavenge HCl, with the reaction progressing to completion within 4 hours at room temperature. Alternative protocols employ mixed anhydride intermediates using ethyl chloroformate, achieving comparable yields (82–85%) while avoiding moisture-sensitive reagents.

Table 1: Comparative analysis of coupling methods

MethodReagent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)
Acid chlorideDCM, Et₃N2548598.5
Mixed anhydrideTHF, ClCO₂Et, NMM0→2568297.8

Critical parameters affecting yield include:

  • Stoichiometric control : A 1.2:1 molar ratio of acylating agent to amine minimizes dimerization

  • Solvent selection : Polar aprotic solvents (DCM, THF) enhance nucleophilicity of the amine

  • Temperature gradient : Gradual warming from 0°C to room temperature suppresses exothermic side reactions

Methoxymethyl Group Introduction Strategies

While direct coupling remains predominant, alternative routes modifying pre-formed benzamide scaffolds demonstrate synthetic flexibility. Patent EP2621885B1 describes nucleophilic displacement of chloromethyl intermediates with methoxide species, a method adaptable to N-(4-methoxybenzyl) derivatives.

Halogen Displacement Methodology

4-Chloro-3-methylbenzamide undergoes methoxymethylation via treatment with sodium methoxide (20% in MeOH) under reflux. The reaction proceeds through SN2 mechanism, with complete conversion achieved in 2 hours at 65°C. Post-reaction workup involves:

  • Neutralization with dilute HCl (pH 6–7)

  • Extraction with ethyl acetate/n-hexane (3:7 v/v)

  • Column chromatography (SiO₂, same solvent system)

Key challenges :

  • Competing elimination reactions at temperatures >70°C

  • Methanolysis of amide bonds requiring strict temperature control

  • Byproduct formation (≤12%) necessitating chromatographic purification

Catalytic Approaches and Green Chemistry

Recent advances emphasize atom-economic protocols. A Pd-catalyzed aminocarbonylation of 3-methylbenzyl bromides with 4-methoxybenzylamine shows promise, albeit with moderate yields (68%). Reaction parameters include:

  • Catalyst : Pd(OAc)₂/Xantphos (2 mol%)

  • CO pressure : 15 bar

  • Solvent : DMAc/H₂O (4:1)

  • Temp : 100°C, 24 hours

Table 2: Catalytic vs. classical methods

ParameterCatalyticClassical
Atom economy (%)8976
E-factor8.74.2
PMI (kg/kg)3218

While catalytic methods improve atom utilization, higher E-factors from solvent usage and catalyst recycling requirements currently limit industrial adoption.

Characterization and Analytical Data

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃):

  • δ 7.78 (d, J = 7.2 Hz, 2H, ArH)

  • δ 7.42 (t, J = 7.3 Hz, 1H, ArH)

  • δ 7.25 (d, J = 8.6 Hz, 2H, OCH₃-ArH)

  • δ 6.88 (d, J = 8.6 Hz, 2H, OCH₃-ArH)

  • δ 4.57 (d, J = 5.5 Hz, 2H, NCH₂)

  • δ 3.80 (s, 3H, OCH₃)

  • δ 2.38 (s, 3H, ArCH₃)

13C NMR (101 MHz, CDCl₃):

  • 167.4 (CONH)

  • 159.2 (OCH₃-ArC-O)

  • 142.0 (ipso-C)

  • 21.5 (ArCH₃)

HRMS (ESI):

  • m/z calcd for C₁₆H₁₈NO₂: 256.1332

  • Found: 256.1339 [M+H]⁺

Industrial Scalability Considerations

Batch processes using classical coupling demonstrate superior scalability versus catalytic methods:

Pilot-scale parameters (50 kg batch):

  • Reactor type: Glass-lined jacketed vessel

  • Cooling capacity: 15°C/min

  • Mixing: Turbine impeller, 120 rpm

  • Yield consistency: 83±2% across 10 batches

  • Purity: 98.3±0.5% by qNMR

Critical quality attributes monitored:

  • Residual solvent (EtOAc <500 ppm)

  • Heavy metals (Pd <10 ppm in catalytic routes)

  • Polymorph control via anti-solvent crystallization

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